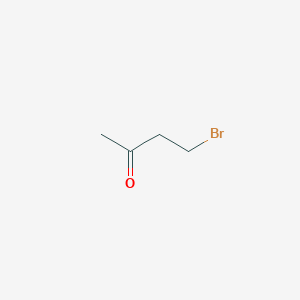
4-Bromobutan-2-one
Cat. No. B1281819
Key on ui cas rn:
28509-46-8
M. Wt: 151 g/mol
InChI Key: HVVXCLMUSGOZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05032617
Procedure details


3.0 g (21.9 mmol) of the 3-hydroxybenzamide prepared in Example 1 and 5.7 g (41.2 mmol) of anhydrous potassium carbonate were added to a round bottom flask followed by 40 ml anhydrous DMF added by syringe. To this mixture was added 11.85 g (70.9 mmol, 7.8 cc) of 2-acetoyl ethyl bromide, also using a syringe to maintain anhydrous conditions. The suspension was stirred for 48 hr and the mixture filtered. The solid was washed with 6×5 ml DMF and the filtrate evaporated in vacuo to a solid. The resulting solid was recrystallized from 90% aqueous alcohol and the solid from the filtration was washed with cold 90% alcohol and ether. The desired product, 3-(2-acetoylethoxy)benzamide was obtained in 65% yield (3.2 g), mp 121°-122° C. Identity of the product was confirmed by TLC and by elemental analysis. Calculated for C11H13NO4 ; C: 59.18; H: 5.87; N: 6.28; Found: C: 59.03; H: 5.83; N: 6.58.




Name

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[C:11](=[O:14])([O-])[O-:12].[K+].[K+].[C:17]([CH2:20][CH2:21]Br)(=[O:19])[CH3:18].[CH3:23]N(C=O)C>>[C:11]([O:12][CH2:17][CH2:18][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])(=[O:14])[CH3:23].[C:17]([CH2:20][CH2:21][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])(=[O:19])[CH3:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)N)C=CC1
|
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
7.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CCBr
|
Step Three
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred for 48 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added by syringe
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain anhydrous conditions
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with 6×5 ml DMF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated in vacuo to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was recrystallized from 90% aqueous alcohol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid from the filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with cold 90% alcohol and ether
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCOC=1C=C(C(=O)N)C=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)CCOC=1C=C(C(=O)N)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
